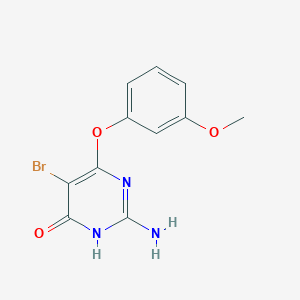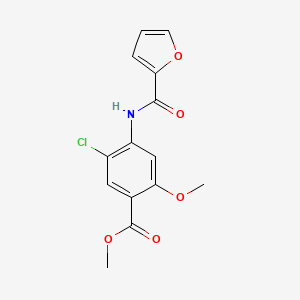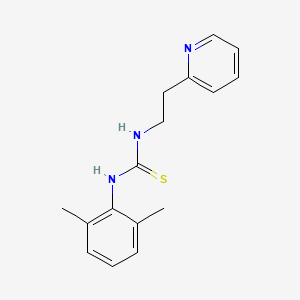![molecular formula C20H18N2O3 B5547846 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as DIMBOA, and it is a natural product that is produced by many plants, including maize, wheat, and rye. DIMBOA has been found to possess various biological activities, including antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development and other applications.
作用機序
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. DIMBOA has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In insects, DIMBOA has been shown to disrupt their digestive systems and inhibit their growth and reproduction.
Biochemical and Physiological Effects:
DIMBOA has been found to have various biochemical and physiological effects on different organisms. In plants, DIMBOA has been shown to act as a defense mechanism against herbivores and pathogens. In animals, DIMBOA has been found to have antioxidant properties and to improve liver function. However, the effects of DIMBOA on human health are not fully understood, and more research is needed to determine its safety and potential health benefits.
実験室実験の利点と制限
One of the main advantages of using DIMBOA in lab experiments is its natural origin, which makes it a more environmentally friendly alternative to synthetic compounds. DIMBOA also has a wide range of biological activities, making it a versatile compound for different applications. However, one of the limitations of using DIMBOA in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of DIMBOA. One area of interest is the development of new drugs based on the structure of DIMBOA for the treatment of various infections. Another area of interest is the use of DIMBOA as a natural pesticide in agriculture to reduce the use of synthetic pesticides. Additionally, the use of DIMBOA as a building block for the synthesis of new materials with unique properties is another area of research that holds promise for future applications. Overall, the study of DIMBOA and its potential applications is an exciting area of research that has the potential to lead to significant advancements in various fields.
合成法
The synthesis of DIMBOA involves several steps, starting from the reaction of 2-aminophenol with ethyl acetoacetate to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with 1,2-dimethyl-3-indolylacetonitrile in the presence of a base to form the final product, 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one. The synthesis of DIMBOA has been optimized over the years, with various modifications to improve the yield and purity of the product.
科学的研究の応用
DIMBOA has been extensively studied for its potential applications in various fields. In medicine, DIMBOA has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infections. In agriculture, DIMBOA has been shown to have herbicidal and insecticidal properties, making it a potential natural pesticide. In materials science, DIMBOA has been used as a building block for the synthesis of various polymers and materials with unique properties.
特性
IUPAC Name |
4-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-20(14-7-3-4-8-15(14)21(13)2)17(23)11-22-16-9-5-6-10-18(16)25-12-19(22)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJPJUANZTUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)


![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)



![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)